Ethyl 3-(oxolan-3-yl)propanoate

Description

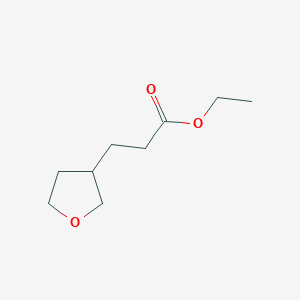

Ethyl 3-(oxolan-3-yl)propanoate is an ester derivative featuring a propanoate backbone substituted with a tetrahydrofuran (oxolane) ring at the 3-position. The compound’s structure comprises an ethyl ester group, a propanoate chain, and a tetrahydrofuran moiety, which may confer unique solubility, reactivity, and functional characteristics. Such esters are commonly synthesized via esterification or multicomponent reactions and are utilized in fragrances, pharmaceuticals, or as intermediates in organic synthesis .

Properties

IUPAC Name |

ethyl 3-(oxolan-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKROAULOSXRIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694792 | |

| Record name | Ethyl 3-(oxolan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766539-77-9 | |

| Record name | Ethyl 3-(oxolan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(oxolan-3-yl)propanoate can be synthesized through the esterification of 3-(oxolan-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(oxolan-3-yl)propanoate undergoes various chemical reactions, including:

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

Hydrolysis: 3-(oxolan-3-yl)propanoic acid and ethanol.

Reduction: 3-(oxolan-3-yl)propanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 3-(oxolan-3-yl)propanoate has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of flavoring agents, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(oxolan-3-yl)propanoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations to form desired products. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to specific biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Ethyl 3-(oxolan-3-yl)propanoate belongs to a broader class of 3-substituted propanoate esters. Key structural analogs include:

Key Observations :

- Substituent Position: Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate differs from the target compound in the oxolane substitution position (2- vs. 3-), which may alter steric and electronic properties.

- Aromatic vs. Aliphatic Substituents: Compounds like Ethyl 3-(3-nitrophenyl)-3-oxopropanoate and Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate feature aromatic substituents, enhancing rigidity and conjugation compared to the aliphatic oxolane group.

- Functional Groups: The presence of an oxo group (e.g., in ) increases polarity and reactivity, whereas sulfur-containing analogs (e.g., Ethyl 3-(methylthio)propanoate ) exhibit distinct volatility and aroma profiles.

Physicochemical Properties

Available data for structural analogs reveal trends in solubility, stability, and volatility:

Key Observations :

- Volatility: Sulfur-containing esters (e.g., Ethyl 3-(methylthio)propanoate) are volatile aroma compounds, detected in pineapple pulp at 91.21 µg·kg⁻¹ .

- Thermal Stability : Aromatic derivatives (e.g., ) exhibit higher melting points (82–84°C) due to crystalline packing, while aliphatic esters may remain liquid at room temperature.

- Reactivity : Nitro- and oxo-substituted derivatives are prone to nucleophilic attack or redox reactions, influencing their roles in synthesis .

Biological Activity

Ethyl 3-(oxolan-3-yl)propanoate, a compound characterized by its oxolane ring and ester functional group, has gained attention in various fields of biological research. This article delves into its biological activity, applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 172.22 g/mol. The presence of the oxolane ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interactions with molecular targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Binding : this compound can bind to receptors, modulating physiological responses.

Applications in Biological Research

This compound has been investigated for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. An agar-based disk diffusion assay revealed that the compound exhibits significant activity against Gram-positive bacteria while showing limited effects on Gram-negative strains. The results are summarized in Table 1.

| Microbial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Listeria monocytogenes | 15 (pure), 10 (50% EEP) | Moderate to High |

| Staphylococcus aureus | 12 (pure), 8 (50% EEP) | Moderate |

| Listeria innocua | 8 (pure), No effect | Weak |

The compound demonstrated a higher inhibition zone for pure samples compared to diluted ones, indicating a concentration-dependent effect .

Antibiofilm Activity

This compound also exhibited antibiofilm activity against both wild and ATCC strains of bacteria. The percentage of inhibition at different concentrations is shown in Table 2.

| Strain Type | Concentration (MIC) | Inhibition Percentage (%) |

|---|---|---|

| ATCC Strains | 1× MIC | 90.82 - 42.03 |

| Wild Strains | 1× MIC | 22.98 - 40.1 |

The results indicate that the compound is more effective against ATCC strains than wild strains .

Anticancer Activity

Research into the anticancer properties of this compound is still emerging. Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7, indicating potential for further investigation in this area .

Case Studies

- Antimicrobial Efficacy : In a study examining the effects of this compound on bacterial strains, it was found that pure samples had significantly wider inhibition zones compared to diluted forms, suggesting its potential as an antimicrobial agent .

- Antibiofilm Formation : Another study demonstrated that at concentrations of both 1× and 0.5× MIC, this compound effectively inhibited biofilm formation in various bacterial strains, highlighting its utility in preventing persistent infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.